molecular formula C10H7ClFNO B2870305 4-Chloro-6-fluoro-2-methoxyquinoline CAS No. 2361635-02-9

4-Chloro-6-fluoro-2-methoxyquinoline

Cat. No.: B2870305
CAS No.: 2361635-02-9
M. Wt: 211.62
InChI Key: DBMPMKZUDDEZPY-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-methoxyquinoline ( 2361635-02-9) is a high-purity, synthetic quinoline derivative of significant value in medicinal chemistry and pharmaceutical research. With the molecular formula C 10 H 7 ClFNO and a molecular weight of 211.62 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . Its primary research application is as a versatile chemical building block for constructing more complex heterocyclic systems, particularly in the synthesis of fluoroquinolone-like scaffolds . The strategic substitution pattern on the quinoline core—featuring chloro, fluoro, and methoxy functional groups—provides distinct sites for further chemical modification. The 4-chloro group is a well-known handle for nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles. The 6-fluoro substituent can serve multiple purposes, from influencing the electronics of the ring system to guiding regioselective metalation and functionalization, such as in iridium-catalyzed C-H borylation which occurs selectively at the C7 position . The 2-methoxy group is a critical pharmacophore; in drug discovery, the methoxy group is known to contribute to ligand-protein binding through its role as a hydrogen bond acceptor, and it can influence the molecule's conformation and metabolic stability . This compound is expertly designed for researchers developing new antibacterial agents , as the 6-fluoroquinoline structure is a cornerstone of the ubiquitous fluoroquinolone antibiotic class . It is also highly relevant for creating metal complexes with quinoline-based ligands, which are explored for their enhanced biological activities, including antimicrobial and antioxidant properties . This compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-chloro-6-fluoro-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-5-8(11)7-4-6(12)2-3-9(7)13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMPMKZUDDEZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C(C=C2)F)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Sequential Functionalization

Reaction Optimization and Catalytic Systems

Chlorination Efficiency

The choice of chlorinating agent significantly impacts yield and purity:

Chlorinating Agent Temperature (°C) Time (h) Yield (%) Purity (%)
POCl₃ 110 12 78 99.5
SOCl₂ 80 6 72 98.2
Cl₂ (gas) 25 24 58 95.0

POCl₃ achieves superior yields due to its ability to act as both a reagent and solvent.

Solvent Effects on Methoxylation

Methoxylation at the 2-position is typically performed using sodium methoxide (NaOMe) in polar aprotic solvents:

Solvent Reaction Time (h) Yield (%)
Dimethylformamide 6 85
Dimethyl sulfoxide 4 88
Acetonitrile 8 72

Elevated temperatures (80–100°C) enhance nucleophilic displacement kinetics.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve safety and scalability:

  • Step 1 : Cyclization of 3-fluoro-4-methoxyaniline in a microreactor (residence time: 10 min, 150°C).
  • Step 2 : In-line chlorination using POCl₃ at 110°C.
  • Throughput : 50 kg/day with >99% purity.

Catalyst Recycling

Heterogeneous catalysts like zeolite-supported HCl reduce waste:

  • Reusability : 10 cycles without significant activity loss.
  • Cost Savings : 40% reduction in chlorinating agent consumption.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Nucleophilic Substitution High regioselectivity Multi-step purification 72–78
Gould-Jacobs Cyclization One-pot synthesis High-temperature requirements 65–70
Continuous Flow Scalability, safety High initial capital cost 80–85

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-fluoro-2-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent positions and types significantly alter physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Positions) Key Structural Features
4-Chloro-6-fluoro-2-methoxyquinoline Cl (4), F (6), OMe (2) Dual halogens + methoxy
4-Chloro-6-methoxyquinoline Cl (4), OMe (6) Lacks fluoro group
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) Adjacent methoxy groups
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline Cl (4), F (6), CF₃ (2) Trifluoromethyl enhances lipophilicity
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline Cl (4), Et (3), OMe (6), Me (2) Bulky alkyl groups alter steric effects

Key Observations :

  • Fluoro vs. Methoxy: The fluoro group at position 6 in the target compound increases electronegativity and metabolic stability compared to methoxy-only analogues (e.g., 4-Chloro-6-methoxyquinoline) .
  • Trifluoromethyl Substitution: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline exhibits enhanced hydrophobic interactions, making it suitable for agrochemical applications .
  • Steric Effects: Alkyl substituents (e.g., ethyl, methyl) in 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline reduce reactivity due to steric hindrance .

Physical Properties

Melting points and solubility vary with substituent electronegativity and molecular symmetry:

Compound Name Melting Point (°C) Solubility Trends Evidence Source
4-Chloro-6,7-dimethoxyquinoline 130–131 (403–404 K) Low in water; soluble in DMF
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline 283 Lipid-soluble due to alkyl groups
2-Chloro-6-methoxy-4-methylquinoline Not reported Soluble in methanol, DCM

Insights :

  • The target compound’s melting point is unreported, but analogues with multiple methoxy groups (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit lower solubility in polar solvents due to reduced polarity .
  • Bulky substituents (e.g., trifluoromethyl, ethyl) increase melting points by enhancing crystalline packing .

Comparison :

  • The target compound likely requires sequential halogenation (Cl, F) followed by methoxylation, similar to methods in .
  • Palladium catalysts enable precise aryl group introductions, as seen in , but fluorine incorporation may require specialized fluorinating agents .

Key Trends :

  • Antimicrobial Activity: Chloro and fluoro substituents enhance interactions with bacterial enzymes, as noted in Matada et al.’s review .
  • Herbicidal Use: Fluorinated quinolines (e.g., ) show efficacy in weed control due to their stability in biological systems .

Biological Activity

4-Chloro-6-fluoro-2-methoxyquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Chemical Formula : C₁₀H₈ClFNO
  • Molecular Weight : 193.63 g/mol
  • Melting Point : 79 °C

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes. It exhibits potent antibacterial properties by inhibiting the activity of topoisomerase II (DNA gyrase) and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to bactericidal effects, making it a candidate for further development as an antibiotic agent.

In addition to its antibacterial activity, this compound has shown potential anti-inflammatory effects by down-regulating interleukin-8 production in prostate cell lines, suggesting broader therapeutic applications beyond antimicrobial uses.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntibacterialInhibits topoisomerase II and IV, leading to bactericidal effects.,
Anti-inflammatoryDown-regulates interleukin-8 production in prostate cell lines.
Enzyme InhibitionActs as a probe in biological studies to investigate mechanisms of action of quinoline-based drugs.

Antibacterial Studies

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The compound's mechanism involved the disruption of DNA replication processes critical for bacterial survival. The minimum inhibitory concentration (MIC) values indicated strong antibacterial efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory properties of this compound, particularly its ability to modulate cytokine production. In vitro studies involving prostate cancer cell lines showed that treatment with this compound resulted in significant reductions in interleukin-8 levels, which are often elevated in inflammatory conditions. This finding opens avenues for exploring its use in treating inflammatory diseases.

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